molecular formula C16H16N4O4S B2771613 1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione CAS No. 2034401-81-3

1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione

Cat. No. B2771613
CAS RN: 2034401-81-3
M. Wt: 360.39
InChI Key: VIVJBTRRZUHNSV-UHFFFAOYSA-N
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Description

The compound “1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione” is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-one . These compounds have been extensively studied in the biomedical field, leading to the discovery of various biologically active compounds .


Synthesis Analysis

Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .

Scientific Research Applications

Amnesia-Reversal Activity and Neuropharmacological Applications

The compound 1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione has been explored for its potential in reversing amnesia, specifically targeting electroconvulsive shock (ECS) induced amnesia in mice. Research conducted by Butler et al. (1987) demonstrated that certain cyclic imides, including structures related to this compound, could potentially reverse ECS-induced amnesia. Their study explored the effects of various structural modifications on the biological activity, finding specific configurations that showed promising results in improving cognitive functions in both animal models and potentially cognitively impaired human subjects. This research suggests a potential avenue for treating cognitive impairments related to memory loss (Butler et al., 1987).

Synthetic Methodology and Chemical Reactions

The chemical synthesis and reactions involving compounds similar to this compound have been extensively studied to understand their structural and chemical properties. For example, Shaterian and Mohammadnia (2012) described a novel synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives using basic ionic liquids as catalysts, highlighting the versatility and reactivity of these heterocyclic compounds under different synthetic conditions. Such research not only expands the chemical knowledge base but also opens up new possibilities for creating compounds with potential therapeutic applications (Shaterian & Mohammadnia, 2012).

Polymorphism and Structural Studies

The study of polymorphism and structural characterization is vital in understanding the physical and chemical properties of pharmaceutical compounds. Mohamed et al. (2016) conducted research on pyrazolidine-3,5-diones derivatives, examining their crystalline forms and proposing mechanisms based on their findings. Such studies are crucial in the pharmaceutical industry, where the polymorphic form of a drug can significantly affect its bioavailability, stability, and solubility. The investigation into the polymorphism of these compounds provides essential insights into optimizing their therapeutic efficacy (Mohamed et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its potential as a negative allosteric modulator of mGluR2, as well as investigation of its other biological activities .

properties

IUPAC Name

1-[4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c21-15-5-6-16(22)20(15)12-1-3-14(4-2-12)25(23,24)18-9-10-19-13(11-18)7-8-17-19/h1-4,7-8H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVJBTRRZUHNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN4C(=CC=N4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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